molecular formula C25H22N6O B2649304 Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol CAS No. 172269-93-1

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Cat. No.: B2649304
CAS No.: 172269-93-1
M. Wt: 422.492
InChI Key: XVHDFCKAQYIDNE-UHFFFAOYSA-N
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Description

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound known for its unique structure and properties It consists of three 1-methyl-1H-1,3-benzodiazole groups attached to a central methanol molecule

Preparation Methods

The synthesis of Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

tris(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O/c1-29-19-13-7-4-10-16(19)26-22(29)25(32,23-27-17-11-5-8-14-20(17)30(23)2)24-28-18-12-6-9-15-21(18)31(24)3/h4-15,32H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHDFCKAQYIDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=NC4=CC=CC=C4N3C)(C5=NC6=CC=CC=C6N5C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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